

Application Note: Precision Peptide Engineering using Ethyl 2-hydrazinylacetate dihydrochloride

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Compound of Interest

Compound Name:	<i>Ethyl 2-hydrazinylacetate dihydrochloride</i>
CAS No.:	2060026-12-0
Cat. No.:	B1436102

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Abstract

This technical guide details the application of **Ethyl 2-hydrazinylacetate dihydrochloride** (CAS: 6945-92-2) in peptide chemistry. As a stable, bifunctional hydrazine precursor, this reagent is critical for two primary workflows: (1) Site-specific bioconjugation via hydrazone ligation, and (2) Synthesis of aza-glycine peptidomimetics. This document provides optimized protocols for handling the dihydrochloride salt, catalyzing ligations under physiological conditions, and incorporating aza-residues to enhance peptide proteolytic stability.

Chemical Profile & Handling

Ethyl 2-hydrazinylacetate dihydrochloride is the ethyl ester of hydrazinoacetic acid (aza-glycine). It is supplied as a hygroscopic dihydrochloride salt, which confers oxidative stability to the hydrazine moiety but requires specific neutralization steps during synthesis.

Property	Specification
Chemical Formula	
MW	191.06 g/mol
Functional Groups	-Hydrazine (Nucleophile), Ethyl Ester (Electrophile)
Solubility	Highly soluble in water, DMSO, Methanol
Acidity	Releases 2 equivalents of HCl upon dissolution
Storage	-20°C, Desiccated (Hygroscopic)

Critical Handling Protocol: Neutralization

The "Acid Trap" Error: Direct addition of this reagent to a reaction buffer without neutralization will drastically lower pH, protonating the hydrazine (

) and inhibiting nucleophilic attack.

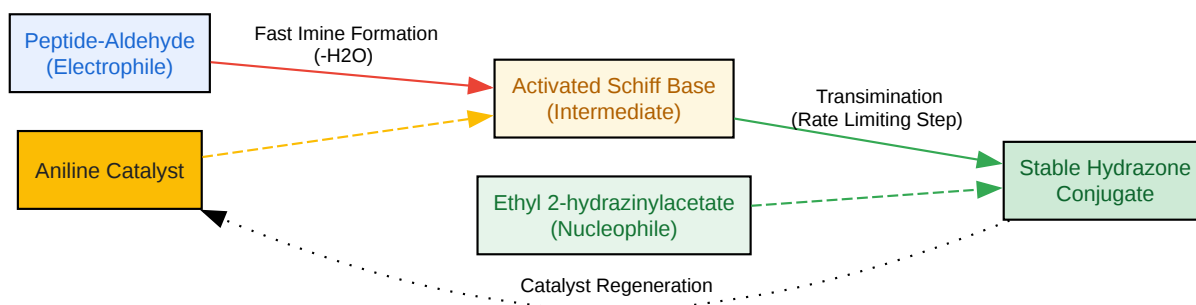
- Protocol: Dissolve the salt in a minimal volume of water or DMSO. Add 2.0 - 2.1 equivalents of a non-nucleophilic base (e.g., Diisopropylethylamine (DIEA) or NaOH) before adding to the peptide/protein solution. Verify pH is near 6.0–7.0.

Mechanism of Action: Aniline-Catalyzed Ligation

The primary utility of this reagent is to introduce a hydrazine handle that reacts with aldehydes or ketones (e.g., N-terminal glyoxylyl peptides) to form a hydrazone bond. While thermodynamically stable, the kinetics of this reaction at neutral pH are slow (

).

The Solution: Nucleophilic catalysis using Aniline or m-Phenylenediamine (mPDA) accelerates the reaction up to 400-fold via a highly reactive Schiff base intermediate (transimination mechanism).



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Figure 1: Mechanism of aniline-catalyzed hydrazone ligation. The catalyst forms a reactive intermediate, facilitating rapid attack by the hydrazine reagent.

Application A: Bioconjugation Protocol

This protocol describes using Ethyl 2-hydrazinylacetate as a "linker precursor" to label a ketone-modified peptide.

Phase 1: Preparation of Hydrazino-Linker (Saponification)

Goal: Convert the ester to a free acid for coupling to an amine-containing payload (e.g., a fluorophore or drug).

- Dissolve: 100 mg **Ethyl 2-hydrazinylacetate dihydrochloride** in 2 mL Methanol.
- Protect (Optional but Recommended): If coupling to a complex molecule, first protect the hydrazine with (1.1 eq) and TEA (3 eq) to form .
- Hydrolyze: Add LiOH (3 eq) in water. Stir at RT for 2 hours.
- Isolate: Acidify to pH 3, extract with EtOAc. Result:

- Couple: React with Amine-Payload using standard EDC/NHS or HATU chemistry.
- Deprotect: Remove Boc with TFA. You now have

Phase 2: Ligation to Peptide

Context: Conjugating the Hydrazino-Payload to a peptide containing a ketone/aldehyde.

Reagents:

- Buffer A: 100 mM Na Phosphate, 50 mM Citrate, pH 6.0.
- Catalyst: 100 mM Aniline (freshly distilled is best, but high-grade commercial is acceptable).
- Reductant (Optional): 50 mM
(for permanent reduction).

Step-by-Step Protocol:

- Peptide Solubilization: Dissolve the ketone-peptide in Buffer A to a concentration of 1–5 mM.
- Catalyst Addition: Add Aniline to a final concentration of 100 mM. Note: Check pH again; aniline can shift it.
- Linker Addition: Add the Hydrazino-Payload (from Phase 1) at 1.5 – 2.0 equivalents relative to the peptide.
- Incubation: Agitate at 25°C for 2–16 hours. Monitor by LC-MS.
 - Success Marker: Mass shift of $+[Linker\ MW] - 18\ Da$ (loss).
- Stabilization (Optional): If the hydrazone is too labile for the application, add

(50 mM) and incubate for 1 hour to reduce the
bond to a stable hydrazine linkage (
).

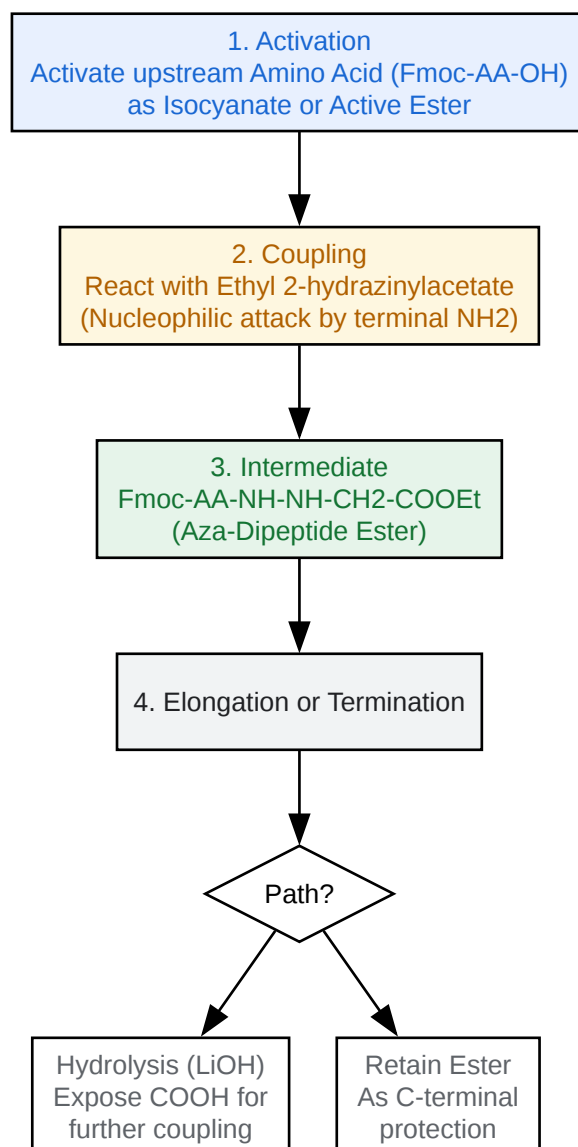
Application B: Aza-Peptide Synthesis

Incorporating this reagent creates an aza-glycine (azaGly) residue. Aza-peptides possess a planar urea-like geometry that induces

-turn secondary structures, often improving receptor binding and proteolytic stability [1].

Synthetic Strategy: C-Terminal Incorporation

Because the reagent is an ester, it is most easily used as the C-terminal residue or an intermediate that is subsequently hydrolyzed.



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Figure 2: Workflow for incorporating Ethyl 2-hydrazinylacetate into a peptide backbone.

Protocol:

- Activation: Convert the incoming Fmoc-Amino Acid to a mixed anhydride (using Isobutyl chloroformate/NMM) or an active ester. Note: Isocyanates are used for aza-residues where the side chain is built later; here we are coupling to the hydrazine.
- Coupling:

- Dissolve **Ethyl 2-hydrazinylacetate dihydrochloride** in DMF.
- Neutralize with 2.0 eq DIEA.
- Add to the activated Fmoc-AA solution.[1]
- Regioselectivity:[2][3] The terminal nitrogen () is more nucleophilic than the internal nitrogen () due to steric freedom, ensuring the correct linear sequence () [2].
- Verification: Check via LC-MS. The aza-peptide bond is urea-like and stable.

Critical Optimization Parameters

Parameter	Recommendation	Scientific Rationale
pH Window	4.5 – 6.0	Below 4.5, hydrazine protonates (unreactive). Above 6.0, reaction slows without aniline. Aniline allows reaction at pH 7.0.
Catalyst	100 mM Aniline	Forms a highly reactive Schiff base intermediate that is more susceptible to hydrazine attack than the ketone itself [3].
Concentration	>1 mM	Second-order kinetics. High concentration drives the reaction. For dilute proteins, use large excess of hydrazine reagent.
Salt Removal	Desalting Column	The dihydrochloride salt adds significant ionic strength. Desalt post-reaction to prevent protein aggregation.

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